塩酸チアミンモノホスフェート二水和物

説明

Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.

科学的研究の応用

生化学研究

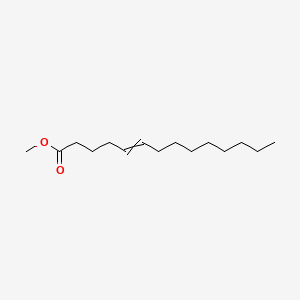

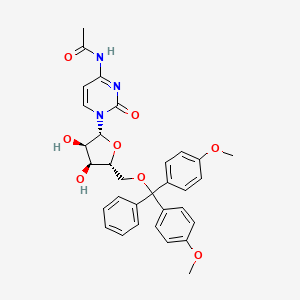

塩酸チアミンモノホスフェート二水和物は、様々な酵素反応における補酵素としての役割を果たすため、生化学研究で頻繁に使用されています。 糖やアミノ酸の代謝に関与しており、これらの生化学経路に関連する研究において重要な成分となっています {svg_1}.

栄養学的研究

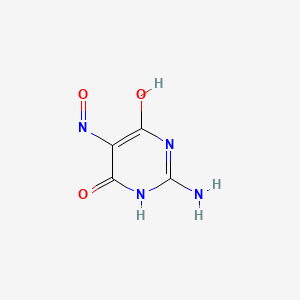

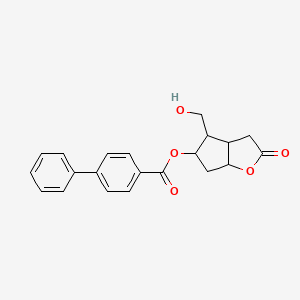

ビタミンB1の一種である塩酸チアミンモノホスフェート二水和物は、適切な栄養のために不可欠です。 栄養学的研究では、ビタミンB1欠乏の影響や、健康維持におけるこのビタミンの役割を理解するために使用されています {svg_2}.

神経学的研究

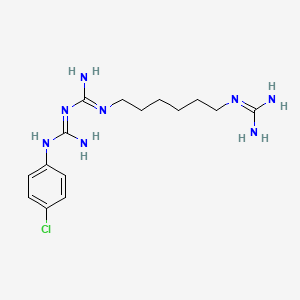

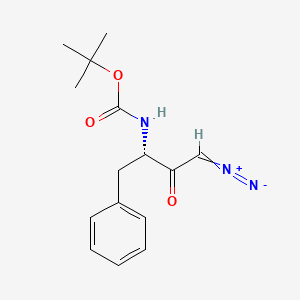

塩酸チアミンモノホスフェート二水和物は、神経系の機能において重要な役割を果たします。 神経学的研究では、チアミン欠乏に関連するウェルニッケ・コルサコフ症候群などの病状を研究するために使用されています {svg_3}.

製薬用途

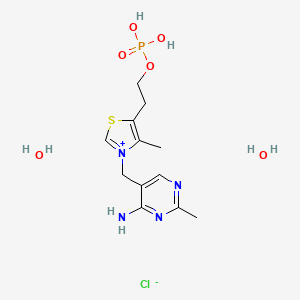

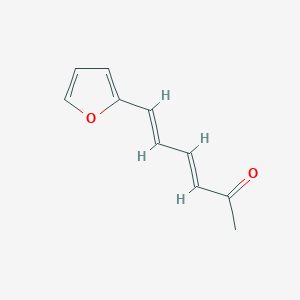

製薬業界では、塩酸チアミンモノホスフェート二水和物は、チアミン欠乏に対処するためのサプリメントや医薬品の製剤に使用されています {svg_4}.

農業研究

塩酸チアミンモノホスフェート二水和物は、植物の生育と発達に対する影響を研究するために、農業研究で使用されています。 特に、ストレス条件に対する植物の耐性に関する研究において重要です {svg_5}.

高速液体クロマトグラフィー(HPLC)における標準物質

塩酸チアミンモノホスフェート二水和物は、植物の分泌物中のチアミンを定量化し、その純度を評価するために、高速液体クロマトグラフィー(HPLC)における標準物質として使用されてきました {svg_6} {svg_7}.

作用機序

Target of Action

Thiamine monophosphate chloride dihydrate, also known as Thiamine phosphate, primarily targets thiamine-phosphate kinase (EC 2.7.4.16) . This enzyme plays a crucial role in the metabolism of thiamine, a vitamin essential for normal growth and development .

Mode of Action

Thiamine phosphate acts as a substrate for thiamine-phosphate kinase . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . The active forms of thiamine are phosphorylated thiamine derivatives .

Biochemical Pathways

Thiamine phosphate is a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids . It plays a key role in intracellular glucose metabolism . Thiamine phosphate acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine .

Pharmacokinetics

It is known that thiamine cannot be stored in the body; once absorbed, the vitamin is concentrated in muscle tissue .

Result of Action

The action of thiamine phosphate helps the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

The stability and efficacy of thiamine phosphate can be influenced by environmental factors. For instance, it is stable in acidic environments but can decompose under alkaline conditions . The storage temperature also affects its stability, with a recommended storage temperature of 2-8°C .

生化学分析

Biochemical Properties

Thiamine phosphate serves as a cofactor for several enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

Thiamine phosphate is critical for cellular function. It influences cell function by acting as a coenzyme for key enzymes in glucose metabolism . It plays a vital role in glucose metabolism as the coenzyme for three key enzymes: pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (KGDHC) in the Krebs cycle and transketolase (TK) in the pentose phosphate pathway .

Molecular Mechanism

Thiamine phosphate exerts its effects at the molecular level through its active involvement in several biochemical reactions. The most commonly involved part of the thiamine phosphate molecule in reactions is the thiazole ring, which contains nitrogen and sulfur. The C2 of this ring is capable of acting as an acid by donating its proton and forming a carbanion .

Temporal Effects in Laboratory Settings

Thiamine phosphate is stable in laboratory settings. The effects of thiamine phosphate on cellular function can change over time. For example, thiamine phosphate is essential for the α-oxidation of phytanic acid and 2-hydroxy straight chain fatty acids .

Dosage Effects in Animal Models

The effects of thiamine phosphate vary with different dosages in animal models. For instance, thiamine phosphate has been shown to increase the proliferation and migration of hepatocellular carcinoma cells in a dose-dependent manner .

Metabolic Pathways

Thiamine phosphate is involved in several metabolic pathways, including the pentose phosphate pathway, the link between glycolysis and the citric acid cycle, and the citric acid cycle itself . It interacts with enzymes such as transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase .

Transport and Distribution

Thiamine phosphate is transported into cells by two carriers, THTR1 and THTR2 . It is synthesized in the cytosol and is required in the cytosol for the activity of transketolase and in the mitochondria for the activity of pyruvate-, oxoglutarate- and branched chain keto acid dehydrogenases .

Subcellular Localization

Thiamine phosphate is found in various subcellular locations, including the cytosol, mitochondria, and peroxisomes . Its localization to specific compartments or organelles is crucial for its activity or function.

特性

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)